molecular formula C18H15FO4 B13009132 Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate

Cat. No.: B13009132
M. Wt: 314.3 g/mol
InChI Key: SLCNWQWANFXEDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate typically involves a multi-step process. One common method involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid. This intermediate is then esterified with propargyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorobenzyl group enhances its binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate
  • Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Uniqueness

Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the prop-2-yn-1-yl group and the fluorobenzyl group also contributes to its distinct properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

prop-2-ynyl 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C18H15FO4/c1-3-10-22-18(20)13-8-9-16(17(11-13)21-2)23-12-14-6-4-5-7-15(14)19/h1,4-9,11H,10,12H2,2H3

InChI Key

SLCNWQWANFXEDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2F

Origin of Product

United States

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